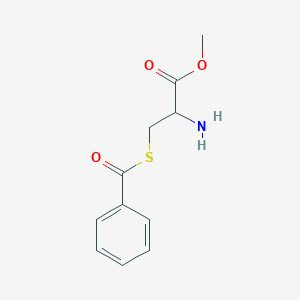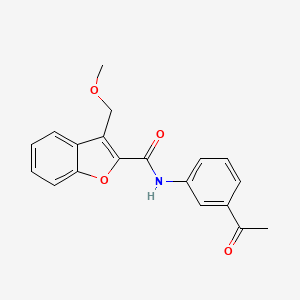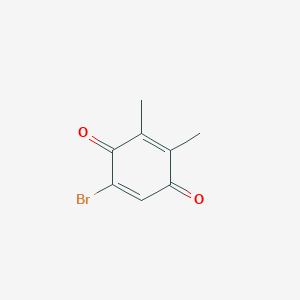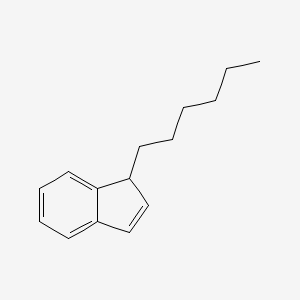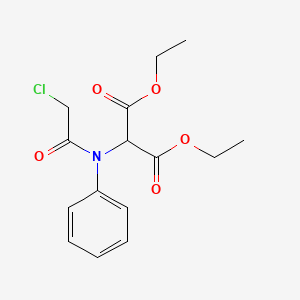![molecular formula C13H10ClFN2OS B14724383 N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide CAS No. 6376-42-7](/img/structure/B14724383.png)
N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a fluorobenzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly in the area of antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide
- 2-(4-chlorophenyl)-N’-[1-(5-chlorothiophen-2-yl)ethylidene]acetohydrazide
- (5-chlorothiophen-2-yl)methoxyphenylhydrazide
Uniqueness
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is unique due to the presence of both a fluorobenzohydrazide moiety and a chlorothiophene ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioavailability, while the chlorothiophene ring can contribute to its reactivity and binding affinity.
Propiedades
Número CAS |
6376-42-7 |
|---|---|
Fórmula molecular |
C13H10ClFN2OS |
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
N-[1-(5-chlorothiophen-2-yl)ethylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C13H10ClFN2OS/c1-8(11-5-6-12(14)19-11)16-17-13(18)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,18) |
Clave InChI |
AQMJBMWUDYJBNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



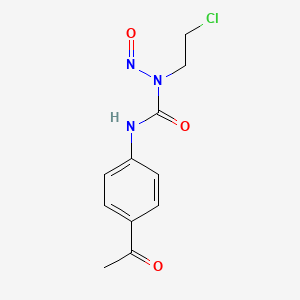

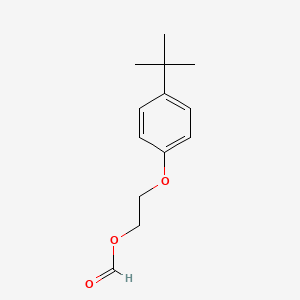
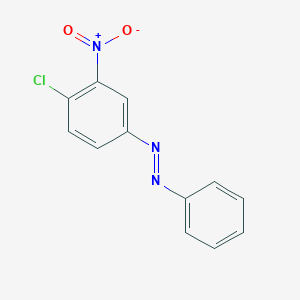
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)


![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
